molecular formula C15H15FN2O3S B2706168 (Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 897499-80-8

(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2706168
CAS No.: 897499-80-8
M. Wt: 322.35
InChI Key: XDXHNHJBWFPNNR-ICFOKQHNSA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole moiety, which is a planar, aromatic, and electron-deficient system. This allows for efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including cycloaddition reactions .

Scientific Research Applications

Fluorine-Substituted Compounds in Medicinal Chemistry

Fluorine atoms in pharmaceuticals can significantly influence the biological activity of molecules. For instance, fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been developed as efficient catalysts for formylation and methylation of amines, utilizing CO2 as a C1 building block, showing the potential for sustainable synthetic applications in drug development (Yang et al., 2015).

Thiazole Derivatives as Antimicrobial Agents

Compounds containing thiazole rings have been synthesized and evaluated for their antimicrobial properties. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity, indicating the importance of such compounds in the development of new antimicrobial agents (Desai et al., 2013).

Carboxamide Functionalities in Drug Discovery

Carboxamide derivatives have been explored for their potential in treating various diseases, including cancer. Novel fluoro substituted Benzo[b]pyran derivatives with anti-lung cancer activity have been developed, demonstrating the role of carboxamide functionalities in enhancing the therapeutic potential of compounds (Hammam et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzothiazole derivatives have been found to have cytotoxic activity against cancer cell lines .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related compounds. This could include testing against various cancer cell lines or bacteria .

Properties

IUPAC Name

N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-2-5-18-11-4-3-10(16)8-13(11)22-15(18)17-14(19)12-9-20-6-7-21-12/h3-4,8-9H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXHNHJBWFPNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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